2-[(E)-[(2-methyl-1,3-benzothiazol-6-yl)imino]methyl]phenol
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Overview
Description
2-[(E)-[(2-methyl-1,3-benzothiazol-6-yl)imino]methyl]phenol is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is derived from benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2-methyl-1,3-benzothiazol-6-yl)imino]methyl]phenol typically involves the condensation reaction between 2-methylbenzothiazole and salicylaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar condensation reaction, but with optimized conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(2-methyl-1,3-benzothiazol-6-yl)imino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines.
Substitution: Formation of ethers and esters.
Scientific Research Applications
2-[(E)-[(2-methyl-1,3-benzothiazol-6-yl)imino]methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Investigated for its potential anticancer properties and as a therapeutic agent for neurodegenerative diseases.
Industry: Used in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of 2-[(E)-[(2-methyl-1,3-benzothiazol-6-yl)imino]methyl]phenol involves its interaction with various molecular targets. The compound can chelate metal ions, which enhances its biological activity. It can also interact with enzymes and proteins, inhibiting their function and leading to antimicrobial and anticancer effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-methylbenzothiazole: A precursor in the synthesis of the target compound.
Salicylaldehyde: Another precursor used in the condensation reaction.
Schiff bases: A broad class of compounds with similar structural features.
Uniqueness
2-[(E)-[(2-methyl-1,3-benzothiazol-6-yl)imino]methyl]phenol is unique due to its specific combination of benzothiazole and phenol moieties, which confer distinct biological activities. Its ability to form stable metal complexes and its diverse reactivity make it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-[(2-methyl-1,3-benzothiazol-6-yl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10-17-13-7-6-12(8-15(13)19-10)16-9-11-4-2-3-5-14(11)18/h2-9,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJZBCPKHYMLLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)N=CC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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